The compound “2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride” is a complex organic molecule that contains an imidazole ring, a carboxylic acid group, and a chlorophenyl group . Imidazole is a five-membered planar ring, which includes two nitrogen atoms that exhibit tautomeric properties . The presence of a carboxylic acid group (-COOH) suggests that this compound could exhibit acidic properties. The chlorophenyl group is a common feature in many pharmaceuticals .
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, for instance, is a five-membered ring with two non-adjacent nitrogen atoms . The presence of the chlorophenyl group would add a level of complexity to the structure .
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the imidazole ring is known to participate in various chemical reactions . The carboxylic acid group could undergo reactions typical of acids, such as neutralization or esterification .
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the carboxylic acid group could make the compound acidic . The chlorophenyl group could influence the compound’s solubility .
2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid; hydrochloride is a chemical compound with the CAS Number 34626-05-6. It is classified under the imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. This compound features a carboxylic acid functional group and a chlorophenyl substituent, contributing to its potential utility in various scientific and medicinal applications.
2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid falls under the category of heterocyclic compounds, specifically imidazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, which are crucial for their chemical reactivity and biological activity.
The synthesis of 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid can involve several methods, primarily focusing on the formation of the imidazole ring followed by functionalization.
Specific synthetic routes may vary, but one common approach includes:
The molecular formula of 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid is , with a molecular weight of approximately 222.63 g/mol. The structure features:
The compound's structural representation can be depicted using SMILES notation: OC(=O)c1ncc([nH]1)-c1ccc(Cl)cc1
, which illustrates the connectivity of atoms within the molecule .
2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical transformations:
Common reagents for these reactions include:
2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5